molecular formula C14H18ClN3O B12843046 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl

Cat. No.: B12843046
M. Wt: 279.76 g/mol
InChI Key: MAMRRKKDWDXGLL-UHFFFAOYSA-N
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Description

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12-13H,6-9H2,(H,15,16,18);1H

InChI Key

MAMRRKKDWDXGLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[3,4-d]pyrimidinone Core

  • The core is generally synthesized by condensation and cyclization of appropriately substituted aminopyrimidine derivatives with carbonyl-containing precursors.
  • Commonly, a diamine or aminopyrimidine intermediate undergoes intramolecular cyclization to form the fused bicyclic system.
  • Literature reports similar pyrido-pyrimidinone derivatives prepared by condensation of aminopyrimidines with aldehydes or ketones, followed by cyclization under reflux conditions in polar solvents such as ethanol or acetic acid.

Introduction of the Benzyl Group

  • The benzyl substituent at the 7-position is introduced either by:
    • Alkylation of a precursor pyrido-pyrimidinone intermediate with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
    • Using benzyl-substituted starting materials that carry the benzyl group prior to cyclization.
  • The alkylation step is typically performed in polar aprotic solvents (e.g., DMF, DMSO) with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Salt Formation

  • The free base form of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
  • This step improves the compound’s stability, crystallinity, and solubility for handling and further applications.

Detailed Preparation Method (Representative Procedure)

Step Reagents & Conditions Description Yield & Notes
1. Synthesis of aminopyrimidine intermediate Starting from 2-aminopyrimidine derivatives, react with benzyl halide in DMF with K2CO3 at 60-80°C Alkylation to introduce benzyl group Moderate to good yield (50-70%)
2. Cyclization to form pyrido[3,4-d]pyrimidinone core Heat aminopyrimidine intermediate with formamide or formylating agent under reflux Intramolecular cyclization forming fused bicyclic ring Yields vary (40-60%), dependent on conditions
3. Reduction (if required) Catalytic hydrogenation or chemical reduction to achieve hexahydro saturation Saturation of pyrido ring system High yield (>80%)
4. Hydrochloride salt formation Treat free base with HCl in ethanol or ether Salt precipitation and isolation Quantitative

Note: Specific reagents and conditions may vary depending on the synthetic route chosen and scale of synthesis.

Mechanistic Insights and Research Findings

  • The cyclization step involves nucleophilic attack of an amino group on a carbonyl carbon, followed by ring closure to form the pyrimidinone ring fused to the pyridine ring.
  • Benzylation proceeds via nucleophilic substitution on benzyl halides, facilitated by base deprotonation of the amino group.
  • The hexahydro saturation is typically achieved by catalytic hydrogenation using palladium on carbon under mild pressure, selectively reducing the pyridine ring without affecting the pyrimidinone moiety.
  • Research indicates that the hydrochloride salt form enhances the compound’s pharmacokinetic properties, making it more suitable for medicinal chemistry applications.

Comparative Table of Preparation Methods

Preparation Aspect Method A (Alkylation First) Method B (Cyclization First) Notes
Order of benzyl introduction Benzylation of aminopyrimidine before cyclization Cyclization of aminopyrimidine, then benzylation Method A often preferred for regioselectivity
Cyclization conditions Reflux in formamide or acidic medium Similar conditions Both yield comparable core structures
Saturation step Catalytic hydrogenation post-cyclization Same Hydrogenation conditions critical for selectivity
Salt formation HCl treatment in ethanol or ether Same Standard procedure for salt formation
Overall yield Moderate to good (40-70%) Moderate to good (40-70%) Dependent on purity of intermediates

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 7-benzyl derivatives exhibit anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented in studies focusing on its mechanism of action against specific oncogenic pathways .
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in preclinical studies. It may mitigate the effects of neurodegenerative diseases through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antidepressant Properties : Preliminary studies suggest that 7-benzyl derivatives may have antidepressant-like effects in animal models. The compound's interaction with serotonin and norepinephrine reuptake mechanisms is being investigated as a potential treatment for depression .

Pharmacological Insights

  • Mechanism of Action : The pharmacological profile of 7-benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl suggests that it acts on multiple targets within the central nervous system and may influence pathways involved in mood regulation and cognitive function .

Material Science Applications

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its unique structure allows for modifications that can enhance polymer characteristics for industrial applications .
  • Nanotechnology : Research into the incorporation of this compound into nanostructures is ongoing. Its potential use in drug delivery systems highlights its importance in advancing nanomedicine and targeted therapy strategies .

Case Study 1: Anticancer Activity

A study published by MDPI explored the synthesis and biological evaluation of various benzyl derivatives including 7-benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl. Results indicated significant inhibition of tumor growth in vitro and in vivo models of breast cancer. The study emphasized the need for further investigation into the compound's mechanism of action and its potential as a lead compound for drug development .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the neuroprotective effects of several pyrido-pyrimidine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that 7-benzyl derivatives significantly reduced cell death and apoptosis markers compared to control groups. This positions the compound as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation .

Q & A

(Basic) What synthetic routes are recommended for preparing 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl?

Methodological Answer:
A common approach involves cyclocondensation reactions of hydrazonoyl chlorides with azines under reflux conditions. For example, a related compound (thieno[2,3-d]pyrimidin-4-one) was synthesized by refluxing 1 mmol of the precursor with aromatic aldehydes in ethanol for 2 hours, followed by precipitation and recrystallization . Key steps include:

  • Solvent Selection : Ethanol or DMF for solubility and reactivity.
  • Purification : Precipitation as HCl salts (if applicable) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Adjusting molar ratios (e.g., equimolar reactants) and reflux duration.

(Basic) How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal studies confirm the bicyclic pyrido-pyrimidinone core and substituent orientations (mean C–C bond length: 0.004 Å; R factor: 0.069) .
  • Spectroscopy :
    • IR : Peaks at ~1650–1700 cm⁻¹ for carbonyl (C=O) groups.
    • ¹H-NMR : Signals for benzyl protons (δ 7.2–7.4 ppm) and hexahydro pyridine ring protons (δ 1.8–3.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., 255.31 g/mol for a related analog) .

(Advanced) How can synthetic protocols be optimized to address low yields in the final cyclization step?

Methodological Answer:

  • Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Gradual heating (e.g., 80–100°C) to avoid side reactions.
  • Intermediate Isolation : Pre-purify reactive intermediates (e.g., chloro-derivatives) via column chromatography before final cyclization .
  • Solvent Polarity : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

(Advanced) What strategies resolve low solubility in pharmacological assays?

Methodological Answer:

  • Salt Formation : Conversion to HCl salts improves aqueous solubility (e.g., 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride) .
  • Co-solvents : Use DMSO (≤10%) or PEG-400 in in vitro assays.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrimidinone nitrogen .

(Advanced) How can contradictions in reported biological activity (e.g., kinase inhibition vs. no activity) be resolved?

Methodological Answer:

  • SAR Studies : Compare analogs with substituent variations (e.g., benzyl vs. trifluoromethyl groups). For example, 3-amino-substituted pyrazolo-pyrimidinones showed CK2 inhibition (IC₅₀ < 1 µM), while unsubstituted analogs were inactive .
  • Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., histone demethylase) .
  • Assay Standardization : Validate protocols with positive controls (e.g., allopurinol for xanthine oxidase inhibition) .

(Advanced) What in vitro assays are suitable for evaluating histone demethylase inhibition?

Methodological Answer:

  • Enzyme Activity Assays : Measure demethylase activity via fluorescence-based kits (e.g., LSD1 inhibition using H3K4me2 substrates).
  • Cell-Based Models : Use prostate or breast cancer cell lines (PC3, MCF-7) to assess IC₅₀ values .
  • Western Blotting : Quantify histone methylation markers (e.g., H3K27me3) post-treatment .

(Advanced) How to analyze impurity profiles during synthesis?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate intermediates and byproducts.
  • Reference Standards : Compare retention times with authenticated impurities (e.g., 9-Hydroxyrisperidone for related pyrido-pyrimidinones) .
  • Buffer Optimization : Adjust pH to 6.5 (ammonium acetate buffer) for peak resolution .

(Basic) What are the key physicochemical properties influencing drug-likeness?

Methodological Answer:

  • LogP : Calculated ~2.1 (PubChem data for analogs), indicating moderate lipophilicity .
  • pKa : Pyrimidinone nitrogen (pKa ~8.5) affects protonation in physiological conditions.
  • Thermal Stability : Melting points >160°C (e.g., 166–168°C for thieno-pyrimidinones) suggest solid-state stability .

(Advanced) How to design analogs for improved metabolic stability?

Methodological Answer:

  • Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., benzyl with fluorinated aryl) .
  • Isotopic Labeling : Use deuterium at vulnerable positions (e.g., C-H bonds adjacent to nitrogen) to slow metabolism.
  • In Silico Tools : Predict metabolic hotspots with ADMET software (e.g., Schrödinger’s QikProp) .

(Advanced) What computational methods validate binding modes with CK2 or histone demethylase?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities .
  • Crystallographic Validation : Co-crystallize with CK2 (PDB entries: e.g., 5UB for pyrido-pyrimidinone analogs) .

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